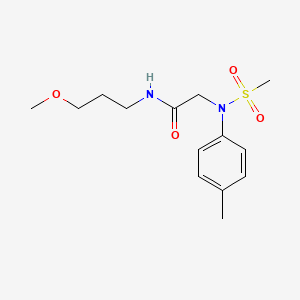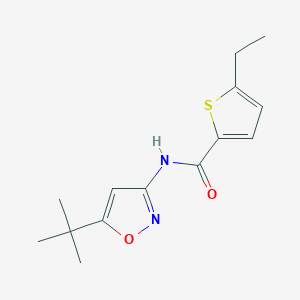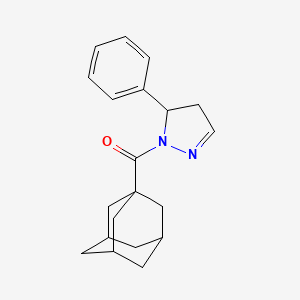
N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as MPMPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMPG belongs to the class of glycine receptor agonists and has been found to exhibit potent analgesic and anti-inflammatory effects.
作用機序
MPMPG acts as a glycine receptor agonist, which means that it enhances the activity of glycine receptors in the brain and spinal cord. Glycine receptors are important for regulating the transmission of pain signals in the nervous system. By enhancing the activity of glycine receptors, MPMPG can reduce the transmission of pain signals and alleviate pain and inflammation.
Biochemical and Physiological Effects:
MPMPG has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammation. MPMPG has also been shown to increase the activity of GABA receptors, which are important for regulating the transmission of inhibitory signals in the brain. This may contribute to its anxiolytic effects.
実験室実験の利点と制限
One of the main advantages of MPMPG is its potent analgesic and anti-inflammatory effects. This makes it a promising candidate for the development of new painkillers and anti-inflammatory drugs. Additionally, MPMPG has been found to have a favorable safety profile in animal studies, with no significant adverse effects reported. However, one of the limitations of MPMPG is its complex synthesis method, which may make it difficult to produce on a large scale.
将来の方向性
There are a number of potential future directions for the study of MPMPG. One area of interest is the development of new painkillers and anti-inflammatory drugs based on the structure of MPMPG. Another area of interest is the investigation of the anxiolytic effects of MPMPG and its potential use in the treatment of anxiety disorders. Additionally, further research is needed to explore the potential of MPMPG in the treatment of epilepsy and other neurological disorders.
合成法
The synthesis of MPMPG involves the reaction of 4-methylbenzenesulfonyl chloride with N-(3-methoxypropyl)glycine in the presence of a base. The resulting product is then treated with methylmagnesium bromide to yield the final compound, MPMPG. The synthesis of MPMPG is a complex process that requires careful handling of the reactants and a high level of expertise.
科学的研究の応用
MPMPG has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. MPMPG has also been shown to be effective in treating neuropathic pain, a type of chronic pain that is often difficult to manage with conventional painkillers. Additionally, MPMPG has been investigated for its potential use in the treatment of anxiety disorders and epilepsy.
特性
IUPAC Name |
N-(3-methoxypropyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-12-5-7-13(8-6-12)16(21(3,18)19)11-14(17)15-9-4-10-20-2/h5-8H,4,9-11H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPADDYAYDOYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCCOC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B5215107.png)
![{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol](/img/structure/B5215110.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215112.png)
![diisopropyl 2,6-dimethyl-4-[5-(2-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5215119.png)

![7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one](/img/structure/B5215133.png)
![2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5215138.png)

![5-[(4-bromo-2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5215159.png)
![N-(2-methoxyphenyl)-6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5215162.png)
![3-chloro-4-{[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5215168.png)

